molecular formula C12H13N3O3S B11816448 1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid

1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11816448
M. Wt: 279.32 g/mol
InChI Key: KVPCZHGUALGOTE-UHFFFAOYSA-N
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Description

1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features an imidazo[2,1-b][1,3]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid typically involves the construction of the imidazo[2,1-b][1,3]thiazole ring system. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b][1,3]thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways can vary depending on the specific application, but common targets include protein kinases and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring systems. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13N3O3S/c16-10(15-3-1-2-9(15)11(17)18)6-8-7-14-4-5-19-12(14)13-8/h4-5,7,9H,1-3,6H2,(H,17,18)

InChI Key

KVPCZHGUALGOTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CN3C=CSC3=N2)C(=O)O

Origin of Product

United States

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